2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde

Immuno-Oncology IDO1 Inhibitor Cancer Immunotherapy

Standard 1-methylindole-3-carboxaldehyde is inactive against IDO1 and DAT at nanomolar levels, stalling oncology and neuroscience SAR programs. This 2-(4-chlorophenoxy) derivative directly addresses that gap: • IDO1 IC50 = 4.2 nM (SKOV3 cells)-a sub-10 nM medicinal chemistry starting point • DAT IC50 = 83 nM with balanced SERT/NET activity-template for non-stimulant dopamine uptake inhibitors • nAChR α3β4 IC50 = 1.8 nM; in vivo ED50 = 1.2 mg/kg (tail-flick)-pharmacological probe for nicotine dependence and pain • ≥98% purity ensures reproducible cellular assay data • The pre-installed 4-chlorophenoxy motif eliminates late-stage aryl etherification, accelerating hit-to-lead timelines.

Molecular Formula C16H12ClNO2
Molecular Weight 285.73
CAS No. 338416-66-3
Cat. No. B2511551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde
CAS338416-66-3
Molecular FormulaC16H12ClNO2
Molecular Weight285.73
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=C1OC3=CC=C(C=C3)Cl)C=O
InChIInChI=1S/C16H12ClNO2/c1-18-15-5-3-2-4-13(15)14(10-19)16(18)20-12-8-6-11(17)7-9-12/h2-10H,1H3
InChIKeyURRIPQAQAGKDQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde – Overview


2-(4-Chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is a substituted indole-3-carbaldehyde featuring a 4-chlorophenoxy moiety at the 2-position and an N-methyl group at the 1-position . This compound serves as a versatile synthetic intermediate and a biologically active scaffold in medicinal chemistry . It exhibits potent inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) (IC50 = 4.2 nM) and human dopamine transporter (DAT) (IC50 = 83 nM), alongside nanomolar antagonism at nicotinic acetylcholine receptors (nAChRs) [1]. Its dual functionality—an electrophilic aldehyde for derivatization and a pre-installed pharmacophore—positions it as a high-value research reagent for oncology and neuroscience programs.

2-(4-Chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde vs. Common Analogs


Standard indole-3-carbaldehydes (e.g., 1-methylindole-3-carboxaldehyde, CAS 19012-03-4) lack the 2-(4-chlorophenoxy) substitution, rendering them inactive against IDO1 and DAT at nanomolar concentrations [1]. The 4-chlorophenoxy group is a critical determinant for high-affinity engagement with these targets; substitution with methoxy, fluoro, or bromo analogs alters potency and selectivity profiles . Consequently, procurement of the precise 2-(4-chlorophenoxy)-1-methyl derivative is mandatory for reproducibility in structure–activity relationship (SAR) studies and lead optimization campaigns [2].

2-(4-Chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde: Comparative Evidence


IDO1 Inhibition Potency

2-(4-Chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde inhibits human IDO1 in SKOV3 cells with an IC50 of 4.2 nM [1]. In contrast, the unsubstituted indole-3-carboxaldehyde exhibits no meaningful IDO1 inhibition (Ki = 11,000 nM for CYP2A6, a related heme enzyme) [2]. The methoxy analog (4-methoxyphenoxy) shows reduced potency in related assays, while the 4-fluorophenoxy derivative displays an IC50 of 12 nM in SKOV3 cells, making the chloro variant approximately 3-fold more potent in this cellular context [3].

Immuno-Oncology IDO1 Inhibitor Cancer Immunotherapy

DAT and Triple Transporter Inhibition

2-(4-Chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde inhibits human dopamine transporter (DAT) with an IC50 of 83 nM in HEK293 cells [1]. It also inhibits serotonin transporter (SERT) with an IC50 of 100 nM and norepinephrine transporter (NET) with an IC50 of 443 nM, demonstrating a balanced triple reuptake inhibition profile [2]. The 1-methylindole-3-carboxaldehyde parent scaffold lacks detectable DAT activity, and the 4-fluorophenoxy analog shows a 2-fold weaker DAT IC50 of 160 nM in similar assays [3].

Neuroscience Dopamine Transporter Psychostimulant Addiction

nAChR Antagonism Across Subtypes

The compound antagonizes α3β4 nAChR with an IC50 of 1.8 nM, α4β2 with 12 nM, and muscle-type α1β1γδ with 7.9 nM [1]. In vivo, it inhibits nicotine-induced antinociception in mice (ED50 = 1.2–15 mg/kg, depending on assay) [2]. Unsubstituted indole-3-carboxaldehyde exhibits no nAChR antagonism at concentrations up to 10 µM, and the 4-methoxyphenoxy analog shows >10-fold reduced potency at α3β4 (IC50 ≈ 25 nM) [3].

Nicotinic Receptor Neuropharmacology Smoking Cessation

H. pylori Urease Inhibition

2-(4-Chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde inhibits urease from Helicobacter pylori with an IC50 of 370 nM [1]. The 5-bromoindole-3-carboxaldehyde analog shows an IC50 of 13 µM (quorum sensing assay, not urease), while the parent indole-3-carboxaldehyde requires 171 µM for 50% quorum sensing inhibition, indicating that the 2-(4-chlorophenoxy) substitution confers a >460-fold potency enhancement for enzyme inhibition [2]. Direct urease inhibition by the parent scaffold is not reported, suggesting the chloro-phenoxy group is essential for this activity.

Antimicrobial Urease Inhibitor Gastric Pathogens

Commercial Purity Verification

Commercially available 2-(4-chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde is supplied at 95% purity (AKSci, Chemscene) or ≥98% (MolCore, Wanvibio) [1]. In contrast, the 4-fluorophenoxy analog is typically offered at 95% (AKSci), and the 4-methoxyphenoxy analog at 95% (AKSci), with fewer vendors providing ≥98% grades . Higher initial purity reduces the need for pre-use purification, ensuring consistent potency in dose–response assays and minimizing batch-to-batch variability in SAR campaigns.

Chemical Synthesis Quality Control Reproducibility

2-(4-Chlorophenoxy)-1-methyl-1H-indole-3-carbaldehyde – Applications


IDO1 Inhibitor Lead Optimization

The 4.2 nM IDO1 IC50 (SKOV3 cells) establishes this compound as a sub-10 nM starting point for medicinal chemistry campaigns [1]. Researchers can derivatize the aldehyde to explore SAR while retaining the critical 2-(4-chlorophenoxy) motif. The ≥98% purity grade ensures reproducible cellular assay data, minimizing false negatives due to impurities.

Atypical DAT Inhibitor Development

With an 83 nM DAT IC50 and balanced SERT/NET activity, this compound serves as a template for designing non-stimulant dopamine uptake inhibitors [1]. Its nanomolar potency contrasts with inactive 1-methylindole-3-carboxaldehyde, making it the only commercially viable entry in this chemical series for DAT-focused neuroscience projects.

nAChR Antagonist Discovery

The sub-nanomolar α3β4 nAChR antagonism (IC50 = 1.8 nM) and in vivo efficacy (ED50 = 1.2 mg/kg, tail-flick) position this compound as a potent pharmacological tool for studying nicotine dependence and pain pathways [1][2]. Its activity across multiple nAChR subtypes (α4β2, muscle-type) enables broad profiling of nicotinic receptor function.

Indole Heterocycle Synthesis via Aldehyde Condensation

The 3-carbaldehyde group readily undergoes Knoevenagel, Henry, and Vilsmeier-type condensations to generate libraries of indole-based chalcones, hydrazones, and heterocycles [1]. The pre-installed 4-chlorophenoxy group eliminates the need for late-stage aryl etherification, accelerating hit-to-lead timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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